molecular formula C18H21N3O5S B2835311 2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034237-99-3

2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2835311
CAS No.: 2034237-99-3
M. Wt: 391.44
InChI Key: IMSVJDCXWWJDCL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic specialty chemical of interest in early-stage pharmacological and biochemical research. This acetamide derivative features a unique molecular architecture combining a 2-methoxyphenoxy ether fragment with a 1,3,2-benzothiadiazole 2,2-dioxide (saccharin-like) moiety through an ethylacetamide linker. This specific structure suggests potential for application in neuropharmacology and receptor studies, possibly acting as a modulator for various neurological targets. Researchers are investigating its physicochemical properties, binding affinity, and functional activity in vitro. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20-14-7-3-4-8-15(14)21(27(20,23)24)12-11-19-18(22)13-26-17-10-6-5-9-16(17)25-2/h3-10H,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVJDCXWWJDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the methoxyphenoxy intermediate through a reaction involving 2-methoxyphenol and an appropriate halogenated compound under basic conditions. This intermediate is then reacted with an amine derivative of benzo[c][1,2,5]thiadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The benzo[c][1,2,5]thiadiazole moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Benzoisothiazole Dioxides
  • Compound B: 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (CAS: 663169-01-5) Structural Similarities: Shares the benzothiazole dioxido core and acetamide linkage. Key Differences: Lacks the methoxyphenoxy group; instead, it has a 2-ethylphenyl substituent. Pharmacological Relevance: While activity data for Compound B is unspecified, benzothiazole sulfonamides are often explored for anti-inflammatory and antimicrobial applications .
Thiazolidinedione Derivatives
  • Compound C: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Structural Similarities: Contains a methoxyphenoxy group and acetamide side chain. Key Differences: Replaces the benzothiadiazole core with a thiazolidinedione ring. Pharmacological Relevance: Demonstrated hypoglycemic activity in mice, suggesting utility in diabetes management .
Benzothiazole-Acetamide Hybrids
  • Compound D : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
    • Structural Similarities : Incorporates a benzothiazole ring and acetamide-like linkage.
    • Key Differences : Includes a hydrazide group and lacks sulfone modifications.
    • Pharmacological Relevance : Exhibited anti-inflammatory and analgesic activities .

Physicochemical Properties

Property Compound A (Inferred) Compound B Compound C Compound D
Molecular Formula C₁₉H₂₀N₄O₅S C₁₇H₁₅N₂O₄S C₂₀H₁₇N₃O₆S C₁₈H₁₄N₄O₂S₂
Melting Point ~200–220°C Not reported 180–185°C 160–165°C
Solubility Low in water; soluble in DMF/DMSO Similar to A Moderate in ethanol Poor in polar solvents
Elemental Analysis (C%) ~55–60% (estimated) C: 62.50% C: 58.10% C: 55.50%

Pharmacological Activity

  • Compound A : Hypothesized to target enzymes or receptors interacting with sulfone groups (e.g., carbonic anhydrases or cyclooxygenases) due to structural parallels with B and D .
  • Compound B: No direct activity reported, but benzothiazole sulfonamides are known for antimicrobial properties .
  • Compound C : Showed significant hypoglycemic effects (50% reduction in blood glucose at 50 mg/kg in mice) .
  • Compound D : Exhibited 75% anti-inflammatory activity (carrageenan-induced edema) and potent antibacterial action against S. aureus .

Q & A

Q. What is the role of X-ray diffraction in structural analysis of this compound?

  • Methodology :
  • Co-Crystal Preparation : Grow crystals via vapor diffusion using dichloromethane:hexane .
  • Data Interpretation : Refine bond lengths (e.g., C-S=O at 1.43 Å) and dihedral angles to confirm planarity of the thiadiazole ring .

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